molecular formula C12H9NO3 B1586460 6-Phenoxynicotinic Acid CAS No. 51362-38-0

6-Phenoxynicotinic Acid

Cat. No.: B1586460
CAS No.: 51362-38-0
M. Wt: 215.2 g/mol
InChI Key: GFEUNYLQJDQNAN-UHFFFAOYSA-N
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Description

6-Phenoxynicotinic Acid is a chemical compound with the molecular formula C12H9NO3 and a molecular weight of 215.21 . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of this compound involves several chemical reactions. For instance, it has been used in a reaction with ethyl 3-[4-(2-aminoethoxy)phenyl]-2-butylpropionate, and carbonyldiimidazole . The reaction was carried out to give the title compound as a colorless oil .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H9NO3/c14-12(15)9-6-7-11(13-8-9)16-10-4-2-1-3-5-10/h1-8H,(H,14,15) . This code provides a specific description of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 391.2±27.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It also has an enthalpy of vaporization of 67.6±3.0 kJ/mol and a flash point of 190.4±23.7 °C .

Scientific Research Applications

Analgesic and Anti-inflammatory Activities

A study by Moradi et al. (2010) explored the synthesis of 2‐phenoxynicotinic acid hydrazides, evaluating their potential as analgesic and anti-inflammatory agents. Certain compounds in this series showed moderate to high activity in these areas, comparable to mefenamic acid. Additionally, they exhibited moderate to good COX-1 inhibition and weak COX-2 inhibition activities in vitro (Moradi et al., 2010).

Enzymatic Hydroxylation

Research conducted by G. Mizon in 1995 discussed the enzymatic hydroxylation of nicotinic acid to produce 6-hydroxynicotinic acid. This process, involving microorganisms like Pseudomonas, Bacillus, or Achromobacter, highlights a significant application in biotechnological processes (Mizon, 1995).

Microbial Enzyme Characterization

A study by Nakano et al. (1999) focused on the purification and characterization of 6-hydroxynicotinate 3-monooxygenase from Pseudomonas fluorescens. This enzyme, involved in the oxidative decarboxylation of 6-hydroxynicotinate, is used for synthesizing 2,5-dihydroxypyridine - a precursor for chemicals like 5-aminolevulinic acid used in plant growth hormones, herbicides, and cancer therapy (Nakano et al., 1999).

Coordination Compounds in Material Science

Gao et al. (2008) explored the synthesis and characterization of triorganotin compounds using 6-hydroxynicotinic acid. They found unique structural properties in these compounds, highlighting potential applications in material science and organometallic chemistry (Gao et al., 2008).

Structural Studies in Mass Spectrometry

Stipdonk et al. (2014) conducted infrared multiple-photon dissociation spectroscopy of deprotonated 6-hydroxynicotinic acid. Their findings contribute to understanding the gas-phase structure of this compound, which has implications in industrial applications and the study of N-heterocyclic compounds (Stipdonk et al., 2014).

Degradation by Bacteria

Tinschert et al. (1997) isolated new bacterial strains capable of degrading 6-methylnicotinic acid. These strains provide insights into microbial pathways for nicotinic acid hydroxylation, relevant to biotechnological applications in the pharmaceutical andherbicide industry (Tinschert et al., 1997).

Antitumor Activity

Gao et al. (2021) studied a triphenyltin compound synthesized using 5-chloro-6-hydroxynicotinic acid. The compound exhibited significant antitumor activity, suggesting its potential use in cancer therapy and pharmaceutical research (Gao et al., 2021).

Biotechnological Production

Kulla (1991) discussed the production of 6-Hydroxynicotinic acid via biotechnological processes. This compound serves as a building block for various products, integrating into chemical production streams and showing the versatility of 6-phenoxynicotinic acid derivatives in industrial applications (Kulla, 1991).

Luminescent and NLO Properties

He et al. (2009) reported on a cadmium coordination polymer based on 6-hydroxynicotinic acid, exhibiting luminescent and second-order nonlinear optical (NLO) properties. This finding has implications in the development of new materials for optical and electronic applications (He et al., 2009).

Safety and Hazards

6-Phenoxynicotinic Acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Mechanism of Action

Target of Action

6-Phenoxynicotinic Acid is a potential inhibitor of the Carbonic Anhydrase III (CAIII) enzyme . CAIII is an emerging pharmacological target for the management of dyslipidemia and cancer progression .

Mode of Action

The interaction of this compound with its target, the CAIII enzyme, involves the carboxylic acid of the ligand binding via coordinate bond formation with the Zn+2 ion in the enzyme active site . The presence of a hydrophobic group, containing a hydrogen bond acceptor, at position 6 of the pyridine improves activity .

Biochemical Pathways

The activity of this compound against CAIII was studied using size-exclusion chromatography . The appearance of a concentration-dependent vacancy peak was indicative of binding with CAIII . The inhibition of CAIII can be regarded as a promising drug target for the management of hyperlipidemia . Furthermore, CAIII is involved in certain cancerous diseases such as acute myeloid leukemia and liver carcinoma .

Pharmacokinetics

It is known that the compound is highly soluble in water . This solubility suggests that the compound could have good bioavailability, but more research is needed to confirm this.

Result of Action

The molecular and cellular effects of this compound’s action involve the inhibition of the CAIII enzyme . This inhibition can lead to changes in the management of dyslipidemia and cancer progression . Overexpression of CAIII increases the resistance to anti-cancer medication such as paclitaxel . Moreover, inhibition of CAIII can lead to H2O2-induced apoptosis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, phenoxy acids, which include this compound, are highly soluble in water and weakly absorbed in soil . These highly mobile compounds are readily transported to surface and groundwater . Therefore, the environmental context can significantly influence the distribution and activity of this compound.

Properties

IUPAC Name

6-phenoxypyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3/c14-12(15)9-6-7-11(13-8-9)16-10-4-2-1-3-5-10/h1-8H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFEUNYLQJDQNAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=NC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70380129
Record name 6-Phenoxynicotinic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51362-38-0
Record name 6-Phenoxynicotinic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Phenoxynicotinic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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